molecular formula C15H14N2O4 B5781898 N-(3-methoxyphenyl)-4-methyl-3-nitrobenzamide

N-(3-methoxyphenyl)-4-methyl-3-nitrobenzamide

Cat. No.: B5781898
M. Wt: 286.28 g/mol
InChI Key: UXRUYQIVISCXJE-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-methyl-3-nitrobenzamide: is an organic compound that belongs to the class of aromatic amides It features a benzamide core substituted with a methoxy group at the 3-position of the phenyl ring and a nitro group at the 3-position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-4-methyl-3-nitrobenzamide typically involves the following steps:

    Methoxylation: The methoxy group is introduced into the phenyl ring via a nucleophilic substitution reaction. This can be done by reacting 3-bromophenol with sodium methoxide in methanol.

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the methoxylated phenyl compound with the nitrated benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and methoxylation steps, and automated systems for the amidation process to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(3-methoxyphenyl)-4-methyl-3-nitrobenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group using oxidizing agents like potassium permanganate.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro and methoxy groups direct incoming electrophiles to specific positions on the aromatic rings.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Oxidation: Potassium permanganate in an alkaline medium.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Reduction: N-(3-methoxyphenyl)-4-methyl-3-aminobenzamide.

    Oxidation: N-(3-hydroxyphenyl)-4-methyl-3-nitrobenzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N-(3-methoxyphenyl)-4-methyl-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials with specific properties.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting specific biological pathways.

Medicine: The compound is investigated for its potential anti-inflammatory and analgesic properties. It is also explored for its role in modulating enzyme activity and receptor binding in various medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The compound may inhibit specific enzymes or bind to receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    N-(3-methoxyphenyl)-4-methylbenzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    N-(3-hydroxyphenyl)-4-methyl-3-nitrobenzamide: Features a hydroxyl group instead of a methoxy group, affecting its solubility and interaction with biological targets.

    N-(3-methoxyphenyl)-4-chloro-3-nitrobenzamide: Contains a chloro group, which can influence its chemical stability and reactivity.

Uniqueness: N-(3-methoxyphenyl)-4-methyl-3-nitrobenzamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-10-6-7-11(8-14(10)17(19)20)15(18)16-12-4-3-5-13(9-12)21-2/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRUYQIVISCXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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